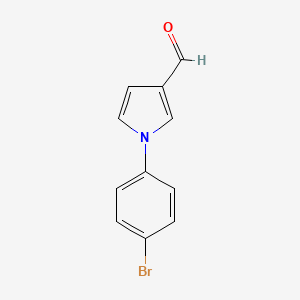

1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H8BrNO and its molecular weight is 250.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

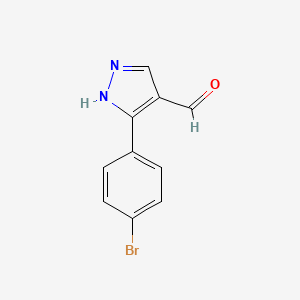

Photophysical Properties 1-(4-Bromophenyl)-1H-pyrrole-3-carbaldehyde has been studied for its photophysical properties. Singh et al. (2013) investigated the structure and emission spectrum of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, in different solvents. They found that the emission spectrum and properties like extinction coefficients and quantum yield vary with solvent polarity, highlighting the compound's potential for photophysical applications (Singh et al., 2013).

Synthesis of Fluorinated Pyrroles The compound has relevance in the synthesis of fluorinated pyrroles. Surmont et al. (2009) described a method for preparing 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, which could be applicable for variants like this compound (Surmont et al., 2009).

Antimicrobial Activity A study by Hamed et al. (2020) on Schiff bases of chitosan incorporating heteroaryl pyrazole derivatives, such as 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, revealed antimicrobial activity. This suggests potential antimicrobial applications for similar compounds like this compound (Hamed et al., 2020).

Single Molecule Magnets Giannopoulos et al. (2014) explored the use of a similar compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in the formation of a high nuclearity {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior. This points to potential applications in the field of magnetism and materials science (Giannopoulos et al., 2014).

Liquid Crystal Materials Babak et al. (2015) discussed the synthesis of α,β-unsaturated ketones of the lupane series, including derivatives like 1-phenyl-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbaldehyde. These compounds have potential as chiral components in liquid crystal materials, suggesting a similar application for this compound (Babak et al., 2015).

Chemical Transformations Ni et al. (2016) developed a reaction protocol for the synthesis of substituted thiophene-2-carbaldehyde and 1H-pyrrole, indicating that this compound could be a precursor in similar chemical transformations (Ni et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets through a process that involves fitting into the active site of the target enzyme, LmPTR1 . This interaction is characterized by a lower binding free energy, which justifies the potent in vitro antipromastigote activity of the compound .

Biochemical Pathways

It is known that the compound inhibits the enzymatic activity ofthioredoxin reductase (TrxR) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and is overexpressed in several tumor cell lineages .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is a bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism and bioavailability .

Result of Action

The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicits better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .

Biochemische Analyse

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules, potentially influencing their function .

Cellular Effects

1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde has been shown to have effects on various types of cells and cellular processes . It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways . This can include

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEHCFNYFDUHDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=C2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363268 |

Source

|

| Record name | 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477850-19-4 |

Source

|

| Record name | 1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester](/img/structure/B1332532.png)

![1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B1332541.png)

![2-[(1H-benzimidazol-2-ylamino)methyl]phenol](/img/structure/B1332553.png)